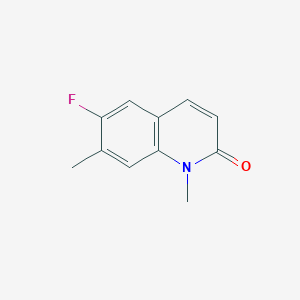

6-Fluoro-1,7-dimethylquinolin-2(1H)-one

Description

6-Fluoro-1,7-dimethylquinolin-2(1H)-one is a fluorinated quinolinone derivative characterized by a fluorine atom at the 6-position and methyl groups at the 1- and 7-positions of the quinoline core. Quinolinones are heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation . The fluorine atom and methyl substituents in this compound likely influence its electronic properties, lipophilicity, and binding affinity to biological targets, making it a candidate for pharmaceutical development.

Properties

Molecular Formula |

C11H10FNO |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

6-fluoro-1,7-dimethylquinolin-2-one |

InChI |

InChI=1S/C11H10FNO/c1-7-5-10-8(6-9(7)12)3-4-11(14)13(10)2/h3-6H,1-2H3 |

InChI Key |

RYZXKJWYAPYBGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=O)N2C)C=C1F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,7-dimethylquinolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate aniline derivative, such as 6-fluoro-2-nitroaniline.

Reduction: The nitro group is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.

Cyclization: The resulting amine undergoes cyclization with a suitable carbonyl compound, such as acetone, under acidic conditions to form the quinoline ring.

Methylation: The final step involves the methylation of the quinoline ring at the 1st and 7th positions using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of 6-Fluoro-1,7-dimethylquinolin-2(1H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,7-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the 5th and 8th positions of the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 6-Fluoro-1,7-dimethylquinolin-2(1H)-one. Its structure allows it to interact effectively with various biological targets, making it a candidate for the development of new antimicrobial agents.

Case Study: Antifungal Activity

A study investigated the antifungal properties of several quinoline derivatives, including 6-Fluoro-1,7-dimethylquinolin-2(1H)-one. Results indicated that this compound exhibited significant activity against strains such as Candida albicans, suggesting its potential as a therapeutic agent for fungal infections .

Anticancer Applications

The compound has also been studied for its anticancer properties, particularly its ability to inhibit cancer cell proliferation.

Case Study: Inhibition of Colon Cancer Cells

In vitro studies demonstrated that 6-Fluoro-1,7-dimethylquinolin-2(1H)-one inhibited the growth of LS174T colon cancer cells. The mechanism involved the modulation of cyclin-dependent kinases and cyclin D1 expression, indicating its potential as an anticancer drug .

Anti-inflammatory Effects

Research has shown that compounds similar to 6-Fluoro-1,7-dimethylquinolin-2(1H)-one can possess anti-inflammatory properties.

Case Study: Modulation of Inflammatory Responses

A study involving selective phosphodiesterase inhibitors indicated that quinoline derivatives could reduce inflammatory responses in animal models. This suggests that 6-Fluoro-1,7-dimethylquinolin-2(1H)-one may also have applications in treating inflammatory diseases .

Antimalarial Activity

The introduction of fluorine in quinoline derivatives has been linked to enhanced antimalarial activity.

Case Study: Enhanced Efficacy Against Malaria

Research has shown that fluorinated quinolines exhibit improved efficacy against malaria parasites compared to their non-fluorinated counterparts. This suggests that 6-Fluoro-1,7-dimethylquinolin-2(1H)-one could be explored further for its potential in antimalarial drug development .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity of 6-Fluoro-1,7-dimethylquinolin-2(1H)-one is crucial for optimizing its therapeutic potential.

Data Table: Structure-Activity Relationships

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoro-1,7-dimethylquinolin-2(1H)-one | Fluorine at position 6; Methyl groups at positions 1 and 7 | Antimicrobial, anticancer |

| 8-Chloro-1,2-dimethylquinolin-4(1H)-one | Chlorine instead of fluorine | Antibacterial |

| 7-Methylquinolin-4(1H)-one | Methyl group at position 7 | Anti-inflammatory |

This table summarizes the structural variations among related compounds and their corresponding biological activities, emphasizing how modifications can influence efficacy.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,7-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The methyl groups contribute to the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Structural Features and Molecular Properties

A comparative analysis of 6-fluoro-1,7-dimethylquinolin-2(1H)-one with structurally related quinolinone derivatives is summarized in Table 1.

Key Observations :

- Substituent Position: The position of fluorine significantly impacts electronic properties. For example, 6-fluoro substitution (target compound) vs.

- Lipophilicity: The dual methyl groups in the target compound increase lipophilicity (logP ≈ 2.5 estimated) compared to 8-fluoro-7-methylquinolin-2(1H)-one (logP ≈ 1.8), enhancing membrane permeability .

Physicochemical Properties

- NMR and IR Signatures: The target compound’s methyl groups would produce singlet peaks at δ ~2.5–3.0 ppm in ¹H NMR, distinct from the hydroxymethyl (δ ~3.5–4.0 ppm) or nitro groups (δ ~8.0–8.5 ppm) in analogues . IR spectra would show C=O stretching at ~1660 cm⁻¹ (quinolinone core) and C-F stretching at ~1100 cm⁻¹, similar to .

- Solubility : The dimethyl groups reduce aqueous solubility compared to hydroxy-substituted derivatives (e.g., ), necessitating formulation strategies for bioavailability.

Biological Activity

6-Fluoro-1,7-dimethylquinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, particularly its antibacterial and anticancer properties, supported by data tables and relevant research findings.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of quinolin-2(1H)-ones against various Gram-negative bacteria. The compound 6-Fluoro-1,7-dimethylquinolin-2(1H)-one has been evaluated for its potential as a DNA gyrase inhibitor, a critical target in bacterial DNA replication.

Quinolin-2(1H)-ones function primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA supercoiling and relaxation, which are vital for bacterial cell division. The introduction of a fluorine atom at the 6-position has been shown to enhance the potency of these compounds significantly.

Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 6-Fluoro-1,7-dimethylquinolin-2(1H)-one against various bacterial strains:

| Compound | E. coli WT (µg/mL) | K. pneumoniae (µg/mL) | P. aeruginosa (µg/mL) |

|---|---|---|---|

| 6-Fluoro-1,7-dimethylquinolin-2(1H)-one | 0.25 | 0.5 | 4 |

| Ciprofloxacin | 0.06 | 0.5 | 1 |

These results indicate that 6-Fluoro-1,7-dimethylquinolin-2(1H)-one exhibits comparable antibacterial activity to established fluoroquinolones like ciprofloxacin, particularly against E. coli and K. pneumoniae .

Anticancer Activity

In addition to its antibacterial properties, quinoline derivatives have been investigated for their anticancer potential. Studies have shown that compounds similar to 6-Fluoro-1,7-dimethylquinolin-2(1H)-one can inhibit cell proliferation in various cancer cell lines.

Case Study: Colorectal Cancer

A study focusing on fluorinated quinoline derivatives demonstrated their ability to inhibit cyclin D1 expression and induce cyclin-dependent kinase inhibitor p21 in colorectal cancer cells (LS174T). This mechanism is crucial for halting cell cycle progression and promoting apoptosis .

Key Findings:

- Cell Viability : The compound exhibited significant cytotoxicity with an IC50 value around 742 nM.

- Mechanism : Induction of G2/M phase arrest and apoptosis was confirmed through flow cytometry and caspase activity assays.

The following table illustrates the effects of related quinoline compounds on colorectal cancer cell lines:

| Compound | IC50 (nM) | Cell Line | Mechanism |

|---|---|---|---|

| 6-Fluoro-1,7-dimethylquinolin-2(1H)-one | 742 | LS174T | G2/M arrest, apoptosis |

| Fluorinated phenylethynyl-substituted heterocycles | Varies | HT-29 | Cyclin D1 inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.